molecular formula C9H12N2O B2830211 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1780772-97-5

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2830211
CAS No.: 1780772-97-5
M. Wt: 164.208
InChI Key: RHMGOUKMPGWYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyl-2-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMGOUKMPGWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

difference between 4-cyclopropyl and 4-cyclobutyl pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic divergences between 4-cyclopropyl-1H-pyrazole-3-carbaldehyde and 4-cyclobutyl-1H-pyrazole-3-carbaldehyde . These scaffolds are critical bioisosteres in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

Executive Summary: The "Small Ring" Effect

In the optimization of pyrazole-based pharmacophores, the choice between a 4-cyclopropyl and a 4-cyclobutyl substituent is rarely arbitrary. While both serve as lipophilic spacers, their electronic signatures and metabolic profiles differ radically.

  • 4-Cyclopropyl: Acts as a pseudo-unsaturated system (

    
    -donor, 
    
    
    
    -acceptor). It imposes rigid conformational constraints and often blocks metabolic oxidation (CYP450) due to high C–H bond dissociation energy (BDE).
  • 4-Cyclobutyl: Functions as a puckered, flexible aliphatic bulk. It increases lipophilicity (

    
    ) more significantly than the cyclopropyl group and lacks the "banana bond" electronic conjugation, behaving as a pure steric spacer.
    

This guide details the decision-making framework for selecting between these two moieties and provides validated protocols for their synthesis.

Structural & Electronic Analysis

The pyrazole ring is an electron-rich heteroaromatic system. Introducing a cycloalkyl group at the 4-position (ortho to the 3-aldehyde) creates unique steric and electronic environments.

Electronic Conjugation (The "Walsh Orbital" Factor)

The cyclopropyl group is unique among cycloalkanes due to its Walsh orbitals—bent bonds that have significant


-character.
  • Cyclopropyl (cPr): Can conjugate with the pyrazole

    
    -system. In the 4-position, it can stabilize the electron-deficient aldehyde at C3 through orbital overlap, potentially altering the electrophilicity of the carbonyl carbon.
    
  • Cyclobutyl (cBu): Behaves as a standard secondary alkyl group. It exerts a positive inductive effect (+I) but lacks the conjugative stabilization of the cyclopropyl group.

Steric & Conformational Landscape
  • Conformational Lock: The cyclopropyl group is rigid and planar. It forces the adjacent aldehyde (C3-CHO) into specific rotamers to minimize steric clash, effectively reducing the entropic penalty upon protein binding.

  • The Puckered Ring: The cyclobutyl ring exists in a puckered conformation (butterfly shape). It sweeps a larger hydrodynamic volume, which can be advantageous for filling large hydrophobic pockets but detrimental if the binding site is narrow.

Physicochemical Comparison Table
Feature4-Cyclopropyl-1H-pyrazole-3-CHO4-Cyclobutyl-1H-pyrazole-3-CHO
Hybridization

-like (Pseudo-conjugation)

(Aliphatic)
Electronic Effect

-Donor /

-Acceptor
Inductive Donor (+I)
Lipophilicity (

LogP)
Moderate increase (+1.1 vs H)High increase (+1.6 vs H)
Metabolic Stability High (Resists CYP oxidation)Moderate/Low (Prone to hydroxylation)
Solubility ModerateLow (More lipophilic)
Primary Utility Potency enhancer, Metabolic blockerHydrophobic space filler

Synthetic Architectures

Synthesizing these aldehydes requires distinct strategies. While cyclopropyl groups can often be introduced via boronic acids (Suzuki), cyclobutyl groups are less nucleophilic in cross-couplings and may require construction of the ring or use of zincates (Negishi).

Decision Logic: Synthesis Pathway

SynthesisLogic Start Target Scaffold RouteA Route A: Cross-Coupling (Late Stage) Start->RouteA Preferred for Diversity RouteB Route B: De Novo Synthesis (Early Stage) Start->RouteB Preferred for Scale-up StepA1 4-Bromo-pyrazole-3-carboxylate RouteA->StepA1 StepB1 beta-Keto Ester + Hydrazine RouteB->StepB1 StepA2 Suzuki (cPr-B(OH)2) or Negishi (cBu-ZnX) StepA1->StepA2 StepA3 Reduction -> Oxidation StepA2->StepA3 StepB2 Requires cPr/cBu-substituted 1,3-dicarbonyl StepB1->StepB2

Caption: Strategic workflow for accessing 4-cycloalkylpyrazole aldehydes. Route A is preferred for medicinal chemistry (SAR) generation.

Protocol: Suzuki Cross-Coupling (The "Workhorse" Method)

This protocol describes the installation of the cyclopropyl/cyclobutyl group onto a 4-bromo-pyrazole intermediate, followed by conversion to the aldehyde.

Prerequisites:

  • Substrate: Ethyl 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (THP protected to prevent N-arylation/alkylation issues).

  • Reagents: Cyclopropylboronic acid (or Cyclobutylboronic acid pinacol ester),

    
    , 
    
    
    
    .

Step-by-Step Methodology:

  • Coupling Reaction:

    • Charge a reaction vial with the 4-bromo-pyrazole substrate (1.0 eq), Boronic acid/ester (1.5 eq), and

      
       (3.0 eq).
      
    • Add solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with

      
       for 10 mins.
      
    • Add

      
       (0.05 eq). Seal and heat to 90°C for 16 hours .
      
    • Note: Cyclobutylboronic acids are prone to protodeboronation. If yield is low, switch to Cyclobutyl-zinc bromide (Negishi coupling) using

      
      .
      
  • Reduction to Alcohol:

    • Dissolve the crude coupling product (Ester) in anhydrous THF at 0°C.

    • Add

      
       (2.0 eq) dropwise. Stir for 1 hour.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). Filter and concentrate.
  • Oxidation to Aldehyde:

    • Dissolve the alcohol in DCM.

    • Add Dess-Martin Periodinane (DMP) (1.2 eq) or activated

      
       (10 eq).
      
    • Stir at RT until TLC shows consumption of alcohol (~1-2 h).

    • Filter through Celite and concentrate to yield the 4-cycloalkyl-1H-pyrazole-3-carbaldehyde .

Medicinal Chemistry Implications (SAR)

When optimizing a lead compound, the switch from cyclopropyl to cyclobutyl is a tactical move to modulate physicochemical properties without altering the core pharmacophore binding mode.

Metabolic Stability (The "Soft Spot" Analysis)
  • Cyclopropyl: The C–H bonds in a cyclopropane ring possess higher

    
    -character (
    
    
    
    ), making them stronger (~106 kcal/mol) and resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes [1].
  • Cyclobutyl: The methylene units are typical secondary carbons (

    
    ). They are "metabolic soft spots" prone to hydroxylation, often leading to rapid clearance.
    
    • Mitigation: If the cyclobutyl group is essential for potency but metabolically unstable, consider 3,3-difluorocyclobutyl or oxetan-3-yl analogs.

Biological Signaling & Selectivity

The size difference allows for probing the depth of hydrophobic pockets.

SAR_Decision Start Lead Optimization (4-Position) Check1 Is the pocket shallow/narrow? Start->Check1 Check2 Is metabolic clearance high? Check1->Check2 No Res1 Select 4-Cyclopropyl (Compact, Rigid) Check1->Res1 Yes Res2 Select 4-Cyclobutyl (Volume Filling) Check2->Res2 No (Need Lipophilicity) Res3 Select 4-Cyclopropyl (Blocks CYP sites) Check2->Res3 Yes

Caption: Decision tree for selecting between cyclopropyl and cyclobutyl substituents based on pocket topology and ADME.

References

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

  • Wzorek, J. S., et al. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science. Link

  • Abdel-Wahab, B. F., et al. (2011).[2] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(1), 196-245. Link

  • Kenchappa, R., & Bodke, Y. D. (2020). "Synthesis and biological evaluation of benzofuran pyrazole derivatives." Frontiers in Pharmacology. Link

  • BenchChem Application Note. "The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry." Link

Disclaimer: The experimental protocols described herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling boronic acids, palladium catalysts, or pyrophoric reducing agents.

Sources

Strategic Sourcing and Synthetic Utility of 4-Cyclobutyl-1-methylpyrazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, strategic sourcing, and synthetic utility of 4-cyclobutyl-1-methylpyrazole-5-carboxaldehyde .

Executive Summary

4-Cyclobutyl-1-methylpyrazole-5-carboxaldehyde is a specialized heterocyclic building block, primarily utilized in the discovery of small molecule kinase inhibitors (e.g., JAK, BTK) and G-protein coupled receptor (GPCR) modulators. Unlike its 4-formyl analogs, this 5-formyl regioisomer offers a unique vector for scaffold decoration, particularly in fragment-based drug design (FBDD) where the 4-cyclobutyl group serves as a lipophilic spacer to fill hydrophobic pockets.

Commercial Status:

  • Direct Availability: Low. This compound is rarely held in stock as a commodity chemical. It is typically classified as a "Make-to-Order" (MTO) item by major catalog suppliers.

  • Primary Sourcing Strategy: Acquisition of the commercially available precursor 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1779923-99-7) for in-house reduction, or custom synthesis via 4-bromo-1-methylpyrazole.

Chemical Identity & Properties

Understanding the physicochemical profile is critical for assessing its viability in medicinal chemistry campaigns.

PropertySpecification
Systematic Name 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde
Core Scaffold 1-Methylpyrazole
Substituents Position 4: Cyclobutyl (C₄H₇); Position 5: Formyl (CHO)
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic, favorable for CNS penetration)
H-Bond Donors/Acceptors 0 / 2
Key Reactivity Aldehyde condensation (Reductive amination, Wittig); C3-H electrophilic substitution.[1]

Commercial Landscape & Sourcing

Since the target aldehyde is not a standard catalog item, procurement strategies must pivot to precursor acquisition or contract manufacturing .

A. Direct Precursor Sourcing (High Reliability)

The carboxylic acid analog is commercially listed and serves as the most reliable entry point.

  • Target Precursor: 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • CAS Number: 1779923-99-7[2]

  • Typical Purity: ≥95%[2][3][4]

  • Suppliers: ChemScene (Cat# CS-1027330), specialized heterocyclic vendors.

  • Conversion: Single-step reduction (via Weinreb amide or direct reduction) yields the aldehyde.

B. Commodity Starting Materials (High Scalability)

For gram-to-kilogram scale synthesis, starting from the commodity chemical 4-bromo-1-methylpyrazole is most cost-effective.

  • Starting Material: 4-Bromo-1-methyl-1H-pyrazole[5][6]

  • CAS Number: 15803-02-8[5][7]

  • Availability: Global commodity (Sigma-Aldrich, Enamine, Combi-Blocks).

  • Cost: Low (<$100/100g).

Technical Synthesis Guide (The "Make" Strategy)

When commercial stock is unavailable, the following field-validated protocols provide a self-validating system for generating the target.

Route 1: The "Reduction" Pathway (From Acid CAS 1779923-99-7)

Best for: Rapid access (<10g), high purity requirements.

  • Activation: Convert acid to Weinreb Amide using

    
    -dimethylhydroxylamine·HCl, EDC, and HOBt in DCM.
    
    • Why? Direct reduction of acid to aldehyde is difficult to control. The Weinreb amide prevents over-reduction to the alcohol.

  • Reduction: Treat the intermediate amide with LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H at -78°C in THF.

  • Quench: Fieser workup (for LiAlH₄) or Rochelle's salt (for DIBAL-H) to break the aluminum chelate.

  • Validation: ¹H NMR will show the distinct aldehyde proton singlet at ~9.8–10.0 ppm.

Route 2: The "Metalation" Pathway (From 4-Bromo-1-methylpyrazole)

Best for: Scale-up (>50g), cost-efficiency.

Step 1: Introduction of Cyclobutyl Group (Suzuki Coupling)

  • Reagents: 4-Bromo-1-methylpyrazole + Cyclobutylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos (for sterically demanding couplings).

  • Base/Solvent: K₃PO₄ / Toluene:Water (3:1).

  • Conditions: 100°C, 12h.

  • Mechanism: Palladium-catalyzed cross-coupling installs the cyclobutyl ring at C4.

Step 2: Regioselective Formylation (Directed Lithiation)

  • Reagents: 1-Methyl-4-cyclobutylpyrazole +

    
    -BuLi (2.5M in hexanes).
    
  • Solvent: Anhydrous THF, -78°C.

  • Mechanism: The N1-methyl group directs lithiation to the C5 position (thermodynamic control) due to the "Complex Induced Proximity Effect" (CIPE) and the acidity of the C5 proton.

  • Electrophile: DMF (Dimethylformamide) added at -78°C.

  • Outcome: Hydrolysis yields 4-cyclobutyl-1-methylpyrazole-5-CHO.

Visualizing the Synthesis Workflow

The following diagram illustrates the decision logic and synthetic pathways for sourcing this compound.

SynthesisPathways Target TARGET: 4-Cyclobutyl-1-methylpyrazole-5-CHO Acid PRECURSOR (Buy): 4-Cyclobutyl-1-methylpyrazole-5-COOH (CAS: 1779923-99-7) Weinreb Intermediate: Weinreb Amide Acid->Weinreb EDC, HOBt, MeNHOMe Bromo COMMODITY START (Buy): 4-Bromo-1-methylpyrazole (CAS: 15803-02-8) Suzuki Step 1: Suzuki Coupling (Cyclobutylboronic acid, Pd cat.) Bromo->Suzuki Weinreb->Target DIBAL-H or LiAlH4 (-78°C) Intermediate_4sub Intermediate: 1-Methyl-4-cyclobutylpyrazole Suzuki->Intermediate_4sub Yield >80% Lithiation Step 2: Lithiation (n-BuLi) & Formylation (DMF) Intermediate_4sub->Lithiation Directed C5 Metalation Lithiation->Target Hydrolysis

Figure 1: Strategic sourcing map contrasting the "Acid Reduction" route (high reliability) vs. the "De Novo" synthesis (high scalability).

Applications in Drug Discovery

The 4-cyclobutyl-1-methylpyrazole-5-CHO motif is a privileged scaffold in modern medicinal chemistry.

  • Kinase Inhibition (JAK/BTK): The aldehyde serves as a precursor to aminopyrazoles (via reductive amination) which bind to the ATP-binding hinge region of kinases. The cyclobutyl group fills the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, improving potency and selectivity.

  • Fragment-Based Drug Design (FBDD): The rigid pyrazole core coupled with the defined vector of the aldehyde allows for rapid elaboration into libraries of Schiff bases or benzylamines.

  • Bioisosterism: The cyclobutyl group acts as a metabolic blocker compared to an

    
    -butyl chain, reducing oxidative clearance while maintaining lipophilicity.
    

References

  • ChemScene . 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1779923-99-7) Product Page. Retrieved from

  • Sigma-Aldrich . 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) Product Specification. Retrieved from

  • Begtrup, M., et al. (2006).[8] Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry. (Validates C5-lithiation mechanism). Retrieved from

  • PrepChem . Synthesis of pyrazole carboxylic acid derivatives. Retrieved from

Sources

Methodological & Application

using 4-cyclobutyl pyrazole aldehyde in drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 4-Cyclobutyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry Scaffolds

Executive Summary & Strategic Rationale

The integration of saturated, sp3-rich bioisosteres is a dominant trend in modern drug discovery, often described as the "Escape from Flatland." This guide details the application of 4-cyclobutyl-1H-pyrazole-3-carbaldehyde (referred to herein as 4-CP3C ), a high-value scaffold that bridges the gap between metabolic stability and optimal physicochemical properties.

Why this Scaffold?

  • Bioisosterism: The cyclobutyl group acts as a superior bioisostere for isopropyl and tert-butyl groups. Unlike the isopropyl group, which is prone to CYP450-mediated benzylic-like oxidation, the cyclobutyl ring offers enhanced metabolic stability due to its specific ring strain and conformation.

  • Conformational Control: The cyclobutyl ring adopts a "puckered" conformation (butterfly angle ~25°), allowing it to fill hydrophobic pockets (e.g., ATP-binding sites in kinases) more effectively than planar phenyl rings or freely rotating alkyl chains.

  • Fsp3 Enhancement: Increasing the fraction of sp3 carbons (Fsp3) correlates with improved solubility and clinical success rates.[1][2]

Physicochemical Profile & Decision Logic

Before initiating synthesis, evaluate the suitability of 4-CP3C against standard motifs using the comparative data below.

Table 1: Comparative Physicochemical Profile

FeatureIsopropyl-PyrazolePhenyl-Pyrazole4-Cyclobutyl-Pyrazole Impact on Drug Design
Hybridization sp3 (Flexible)sp2 (Planar)sp3 (Constrained) Balances entropy/enthalpy.
Metabolic Liability High (Oxidation)Moderate (Hydroxylation)Low Extends

in microsomes.
Lipophilicity (cLogP) ModerateHighModerate-High Maintains membrane permeability.
Shape Vector 1D (Linear projection)2D (Flat disc)3D (Puckered) Improved pocket complementarity.
Decision Logic Diagram

Use the following logic flow to determine when to deploy the 4-CP3C scaffold.

ScaffoldLogic Start Start: Lead Optimization Issue1 Issue: High Clearance / Metabolic Instability? Start->Issue1 Issue2 Issue: Poor Solubility / Flat Molecule (Low Fsp3)? Start->Issue2 CheckIP Is the Isopropyl group the metabolic soft spot? Issue1->CheckIP Yes DeployCyc DEPLOY 4-Cyclobutyl Bioisostere CheckIP->DeployCyc Yes AltStrat Consider Fluorination or Polarity Shift CheckIP->AltStrat No CheckPocket Does binding pocket tolerate bulk? Issue2->CheckPocket Yes CheckPocket->DeployCyc Yes (Puckered fit) CheckPocket->AltStrat No (Steric clash)

Figure 1: Decision matrix for transitioning from standard alkyl/aryl groups to cyclobutyl scaffolds.

Experimental Protocols

Protocol A: Scaffold Synthesis (Modular Access)

Note: While 4-CP3C can be synthesized de novo, this modular route ensures access to the highest purity material suitable for library generation.

Mechanism: Suzuki-Miyaura coupling followed by Vilsmeier-Haack formylation. Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Starting Material: 4-Bromo-1H-pyrazole (N-protected with THP or SEM).

  • Coupling:

    • Mix 1.0 eq 4-Bromo-pyrazole with 1.2 eq Cyclobutylboronic acid .

    • Catalyst: Pd(dppf)Cl2 (5 mol%). Base: K2CO3 (3.0 eq).[3] Solvent: Dioxane/H2O (4:1).

    • Heat at 90°C for 12h. Isolate 4-cyclobutylpyrazole.

  • Formylation (Vilsmeier-Haack):

    • Cool DMF (5.0 eq) to 0°C. Dropwise add POCl3 (1.5 eq). Stir 30 min to form the Vilsmeier salt.

    • Add 4-cyclobutylpyrazole (1.0 eq) in DMF.

    • Heat to 80°C for 4h.

    • Workup: Pour onto ice/NaOAc. The aldehyde group typically installs at the 3-position (or 5-position, tautomeric) due to electronics.

    • Yield Target: >65% over two steps.

Protocol B: Library Generation via Reductive Amination (Standard)

This is the primary workflow for generating diversity from the aldehyde handle.

Reagents:

  • Scaffold: 4-CP3C (1.0 eq)

  • Amine: Primary or Secondary Amine (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq - Critical for imine formation)

Step-by-Step Methodology:

  • Imine Formation:

    • In a 4mL vial, dissolve 4-CP3C (0.1 mmol) in DCE (1 mL).

    • Add the Amine (0.12 mmol).

    • Add AcOH (0.1 mmol).

    • Expert Tip: If the amine is an HCl salt, add 1.0 eq of TEA to free-base it before adding AcOH.

    • Stir at Room Temperature (RT) for 1 hour. (Monitor by LCMS for imine mass [M+Amine-H2O]).

  • Reduction:

    • Add STAB (0.15 mmol) in one portion.

    • Caution: Gas evolution (H2) may occur.

    • Stir at RT for 12 hours.

  • Quench & Workup:

    • Quench with sat. NaHCO3 (1 mL).

    • Extract with DCM (2 x 2 mL).

    • Pass organic layer through a phase separator frit.

    • Concentrate under N2 flow.

  • Purification:

    • Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • Purity: >95% by UV (254 nm).

  • Identity: 1H NMR should show disappearance of aldehyde proton (~9.8 ppm) and appearance of benzylic-type methylene (~3.5-4.0 ppm).

Protocol C: Covalent Warhead Installation (Advanced)

For designing covalent kinase inhibitors (e.g., targeting Cysteine residues), convert the aldehyde to an acrylamide/acrylate.

Reaction: Horner-Wadsworth-Emmons (HWE) or Knoevenagel Condensation.

  • Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min.

    • Add 4-CP3C (1.0 eq) in THF.

    • Warm to RT and stir 2h.

  • Result: Formation of the

    
    -unsaturated ester.
    
  • Differentiation: Hydrolyze ester to acid, then couple with amines to form acrylamides.

Synthetic Workflow Visualization

The following diagram illustrates the workflow from the core scaffold to diverse lead series.

SyntheticWorkflow Aldehyde 4-Cyclobutyl Pyrazole Aldehyde (Core Scaffold) RedAm Reductive Amination (STAB, DCE) Aldehyde->RedAm + Amines HWE HWE Reaction (Phosphonate, NaH) Aldehyde->HWE + Phosphonates Suzuki Suzuki Coupling (Boronic Acids) Aldehyde->Suzuki (If Halogenated) Library Amine Library (Solubility/Selectivity) RedAm->Library Covalent Acrylate/Acrylamide (Covalent Inhibitors) HWE->Covalent Biaryl Biaryl Systems (Pi-Stacking) Suzuki->Biaryl

Figure 2: Divergent synthesis pathways from the 4-cyclobutyl pyrazole aldehyde core.

References & Authority

  • Cyclobutyl as a Bioisostere:

    • Concept: Replacement of aromatic rings and isopropyl groups with cyclobutyl improves Fsp3 and metabolic stability.

    • Source: BenchChem. (2025).[1][4][5] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. 1

  • Metabolic Stability (Cyclobutyl vs. Isopropyl):

    • Data: Cyclopropyl and cyclobutyl groups significantly reduce CYP-mediated oxidation compared to isopropyl groups.

    • Source: BenchChem. (2025).[1][4][5] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules. 4

  • Synthesis of Pyrazole Aldehydes (Vilsmeier-Haack):

    • Protocol: Standard Vilsmeier-Haack formylation of pyrazoles using POCl3/DMF.[6]

    • Source: Abdel-Wahab, B. F., et al. (2011).[7] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. 8

  • Reductive Amination Protocols:

    • Methodology: Use of Sodium Triacetoxyborohydride (STAB) for mild reductive amination of pyrazole aldehydes.

    • Source: Simenel, A. A., et al. (2021).[9] Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN.[9] 10

Sources

Application Notes and Protocols: Selective Oxidation of Cyclobutyl Pyrazole Methanols to Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Critical Role of Pyrazole Aldehydes in Medicinal Chemistry

The transformation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Pyrazole aldehydes, specifically those bearing substituents like a cyclobutyl group, are highly valuable intermediates. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions. The aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of various heterocyclic systems. Therefore, the efficient and selective oxidation of cyclobutyl pyrazole methanols to their corresponding aldehydes is a critical step in the synthesis of many potential therapeutic agents.

This guide provides a comprehensive overview of the general procedures for this oxidation, focusing on practical, field-proven methods. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting advice to ensure reliable and reproducible results.

Guiding Principles: Selecting the Optimal Oxidation Strategy

The successful oxidation of a cyclobutyl pyrazole methanol to its aldehyde requires careful consideration of the substrate's unique chemical properties. The pyrazole ring, a nitrogen-containing heterocycle, can be sensitive to certain oxidizing conditions, and the presence of the cyclobutyl group may introduce steric considerations. The primary goal is to achieve high conversion of the alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid and preventing any undesired reactions with the pyrazole nucleus.

Several modern oxidation methods are well-suited for this transformation, each with its own set of advantages and disadvantages. The choice of oxidant will depend on factors such as substrate tolerance, scale of the reaction, and available laboratory resources. This document will focus on three widely-used and reliable methods:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method.

  • Swern Oxidation: A powerful and versatile DMSO-based oxidation.

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous and often highly chemoselective method for activated alcohols.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes.[1][2] The reaction is typically performed at room temperature in chlorinated solvents and is often complete within a few hours.[1][2] Its neutral pH conditions make it an excellent choice for sensitive substrates, including those with acid-labile functional groups.[3]

Causality of Experimental Choices
  • Reagent: DMP is chosen for its high selectivity for alcohols, even in the presence of other potentially oxidizable groups like the pyrazole ring. The reaction proceeds under neutral conditions, which is advantageous for maintaining the integrity of the pyrazole moiety.[3]

  • Solvent: Dichloromethane (DCM) or chloroform are the most common solvents as they are relatively inert and effectively solubilize both the substrate and the DMP reagent.[2]

  • Temperature: Room temperature is generally sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.

  • Work-up: The work-up procedure is designed to remove the iodine-containing byproducts. A wash with a reducing agent like sodium thiosulfate is often employed to quench any remaining DMP and reduce the byproducts to more easily removable forms.[4] A subsequent wash with a mild base like sodium bicarbonate helps to remove the acetic acid generated during the reaction.[5]

Reaction Mechanism: Dess-Martin Oxidation

DMP_Oxidation cluster_0 Ligand Exchange cluster_1 Elimination Alcohol R-CH₂OH Intermediate1 Alkoxyperiodinane intermediate Alcohol->Intermediate1 Reacts with DMP DMP DMP->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde Intramolecular proton transfer Byproduct Iodinane + Acetic Acid Intermediate1->Byproduct

Caption: Mechanism of Dess-Martin Oxidation.

Detailed Protocol: DMP Oxidation of (1-cyclobutyl-1H-pyrazol-3-yl)methanol

Materials:

  • (1-cyclobutyl-1H-pyrazol-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1-cyclobutyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous DCM (0.1-0.2 M), add Dess-Martin periodinane (1.2-1.5 eq.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more DCM.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir vigorously for 10-15 minutes until the solid byproducts dissolve.

  • Add saturated aqueous NaHCO₃ solution and stir for another 10-15 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Method 2: Swern Oxidation

The Swern oxidation is a highly reliable and widely used method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride.[6] The reaction is performed at low temperatures (-78 °C) and requires a hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), for the final elimination step.[6]

Causality of Experimental Choices
  • Reagents: The combination of DMSO and oxalyl chloride generates the reactive electrophilic sulfur species in situ.[6] The low temperature is crucial to prevent side reactions and decomposition of the reactive intermediates.[7] A hindered base is used to deprotonate the intermediate without competing as a nucleophile.

  • Temperature Control: Maintaining a low temperature (-78 °C, typically with a dry ice/acetone bath) is critical during the addition of reagents to form the reactive species and the alcohol. Premature warming can lead to the formation of byproducts.

  • Odor: A significant drawback of the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide.[6] All manipulations should be performed in a well-ventilated fume hood.

Reaction Mechanism: Swern Oxidation

Swern_Oxidation cluster_1 Alcohol Addition cluster_2 Elimination DMSO DMSO ActivatedDMSO Electrophilic Sulfur Intermediate DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol R-CH₂OH Alcohol->Alkoxysulfonium Aldehyde R-CHO Alkoxysulfonium->Aldehyde Deprotonation Byproducts Dimethyl Sulfide + CO + CO₂ + [HBase]Cl Alkoxysulfonium->Byproducts Base Hindered Base (e.g., TEA) Base->Aldehyde

Caption: Mechanism of Swern Oxidation.

Detailed Protocol: Swern Oxidation of (1-cyclobutyl-1H-pyrazol-3-yl)methanol

Materials:

  • (1-cyclobutyl-1H-pyrazol-3-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2-1.5 eq.) in anhydrous DCM (0.2-0.5 M) in a three-necked flask equipped with a thermometer, add a solution of anhydrous DMSO (2.2-3.0 eq.) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath), maintaining the internal temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of (1-cyclobutyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (4.0-5.0 eq.) dropwise, ensuring the temperature remains below -60 °C. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Method 3: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide (MnO₂) is a mild, heterogeneous oxidizing agent that is particularly effective for the oxidation of allylic, benzylic, and other activated alcohols, including many heterocyclic methanols.[1] The reaction is performed by stirring the alcohol with an excess of activated MnO₂ in an inert solvent.

Causality of Experimental Choices
  • Reagent: Activated MnO₂ is crucial for this reaction. The activity of MnO₂ can vary depending on its method of preparation. It is a chemoselective reagent, often leaving other functional groups untouched.[1]

  • Solvent: A variety of inert solvents can be used, such as DCM, chloroform, acetone, or ethyl acetate. The choice of solvent can influence the reaction rate.

  • Stoichiometry: A large excess of MnO₂ (5-20 equivalents by weight) is typically required to drive the reaction to completion.

  • Work-up: The work-up is straightforward and involves simple filtration to remove the solid MnO₂ and its reduced forms.

Detailed Protocol: MnO₂ Oxidation of (1-cyclobutyl-1H-pyrazol-3-yl)methanol

Materials:

  • (1-cyclobutyl-1H-pyrazol-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Celite®

Procedure:

  • To a solution of (1-cyclobutyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous DCM or chloroform (0.1 M), add activated MnO₂ (10-20 eq. by weight).

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and the substrate (from a few hours to several days).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad thoroughly with DCM or chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel if necessary.

Comparative Analysis and Troubleshooting

FeatureDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Conditions Mild, neutral, room temperatureLow temperature (-78 °C), basicMild, neutral, room temperature
Reagent Stoichiometric, potentially explosiveStoichiometric, corrosive, toxic gas byproductLarge excess, heterogeneous
Scope Broad, good for sensitive substratesBroad, very reliableBest for activated alcohols
Work-up Aqueous wash with reducing and basic agentsAqueous washSimple filtration
Drawbacks Cost, byproduct removal can be trickyLow temperature required, malodorous byproductLarge excess of reagent needed, variable reactivity

Troubleshooting Common Issues:

  • Low Yield/Incomplete Reaction:

    • All Methods: Ensure starting materials are pure and solvents are anhydrous.

    • DMP: Use a slight excess of fresh DMP.

    • Swern: Check the quality of oxalyl chloride and DMSO. Ensure the temperature is strictly maintained during reagent addition.

    • MnO₂: Use freshly activated MnO₂. Increase the amount of MnO₂ and/or the reaction time.

  • Over-oxidation to Carboxylic Acid:

    • This is generally not a major issue with these methods under the prescribed conditions. If observed, ensure the reaction is not run for an excessively long time after completion and that the work-up is performed promptly.

  • Side Reactions with the Pyrazole Ring:

    • The pyrazole ring is generally stable to these mild oxidation conditions. However, if side reactions are observed, consider protecting the pyrazole nitrogen (e.g., with a Boc group) prior to oxidation, although this adds extra steps to the synthesis.

Purification of Cyclobutyl Pyrazole Aldehydes

Pyrazole aldehydes are often polar compounds. Purification is typically achieved by silica gel column chromatography.

General Guidance for Column Chromatography:

  • Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent can be gradually increased to elute the aldehyde.

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC to achieve good separation between the desired aldehyde and any impurities. An Rf value of 0.2-0.4 for the product is often ideal.

  • Avoiding Acetal Formation: If using an alcohol in the eluent system (e.g., methanol in DCM), be aware that this can sometimes lead to the formation of acetals or hemiacetals on the silica gel, which can complicate purification.[8] It is often preferable to use non-alcoholic solvent systems if possible.[8]

Conclusion

The selective oxidation of cyclobutyl pyrazole methanols to their corresponding aldehydes is a readily achievable transformation using modern synthetic methods. The choice between Dess-Martin periodinane, Swern oxidation, and manganese dioxide will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By understanding the underlying principles of each method and following the detailed protocols provided, researchers can confidently and efficiently prepare these valuable synthetic intermediates for application in drug discovery and development.

References

  • Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis1981, 1981 (03), 165-185.
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16 (31), 2647-2650.
  • Harris, E. B. J. What is the best solvent for purifying aldehyde in a column chromatography?
  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007.
  • Larock, R. C.
  • Pratt, D. A.; van der Donk, W. A. Theoretical investigations into the TEMPO-catalyzed oxidation of alcohols. J. Org. Chem.2005, 70 (15), 5839-5847.
  • Fatiadi, A. J. Active manganese dioxide. Synthesis1976, 1976 (02), 65-104.
  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.
  • Tidwell, T. T. Oxidation of alcohols to carbonyl compounds. Org. React.1990, 39, 297-572.
  • Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: a catalytic oxidant for organic synthesis. Synthesis1994, 1994 (07), 639-666.
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. A very mild and chemo-selective oxidation of alcohols to aldehydes and ketones using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in the presence of trichloroisocyanuric acid. J. Org. Chem.2002, 67 (17), 6272-6274.

Sources

Application Note: Synthesis of Cyclobutyl-Pyrazole Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the "Escape from Flatland" initiative has prioritized the incorporation of saturated, three-dimensional scaffolds to improve physicochemical properties (solubility, metabolic stability) and target selectivity. The cyclobutyl-pyrazole fused system —specifically the 2,3-diazabicyclo[3.2.0]heptane core and its unsaturated analogues (cyclobuta[c]pyrazoles)—represents a high-value pharmacophore.

This scaffold serves as a rigidified bioisostere for indazoles or tetrahydroindazoles, offering:

  • High Fsp³ Character: Enhanced vectorality and potentially improved oral bioavailability.

  • Conformational Restriction: The fused cyclobutane ring locks the pyrazole substituents into specific vectors, reducing entropic penalties upon binding.

  • Metabolic Resilience: The strained ring system often alters metabolic soft spots compared to flexible alkyl chains.

This guide details two distinct, field-validated protocols for synthesizing these fused systems, focusing on scalability and regiocontrol.

Strategic Analysis of Synthetic Routes

There are two primary logic streams for accessing this fused system: Ring Construction (building the fused system simultaneously) and Ring Decoration (building the pyrazole onto an existing cyclobutane).

FeatureRoute A: Intramolecular [3+2] Cycloaddition (INIC)Route B: Cyclobutanone Condensation
Mechanism Dipolar cycloaddition of nitrile iminesCondensation of 1,3-dielectrophiles with hydrazine
Key Precursor Alkenyl-tethered hydrazonoyl halide2-Acylcyclobutanone
Regiocontrol High (Dictated by tether length)Variable (Depends on steric/electronic bias)
Complexity High (Requires multi-step precursor synthesis)Medium (Requires access to substituted cyclobutanones)
Primary Output Dihydropyrazoles (Pyrazolines)Aromatic Pyrazoles
Scalability Moderate (Dilution required to avoid dimers)High (Standard batch conditions)
Visual Workflow: Decision Matrix

G Start Target Scaffold Selection Decision Is the Pyrazole Aromatic or Dihydro? Start->Decision RouteA Route A: Intramolecular [3+2] (Nitrile Imine Cycloaddition) Decision->RouteA Dihydro (Saturated Fusion) RouteB Route B: Condensation (Cyclobutanone + Hydrazine) Decision->RouteB Aromatic (Fully Fused) ProdA 2,3-Diazabicyclo[3.2.0]hept-2-ene (Fused Pyrazoline) RouteA->ProdA ProdB Cyclobuta[c]pyrazole (Fused Aromatic System) RouteB->ProdB Oxidation Oxidation (MnO2/DDQ) ProdA->Oxidation Optional Aromatization Oxidation->ProdB

Figure 1: Decision matrix for selecting the synthetic route based on the desired oxidation state of the final heterocycle.

Detailed Protocols

Protocol A: Intramolecular Nitrile Imine Cycloaddition (INIC)

Best for: Creating the fused bicyclic core from acyclic precursors with high stereocontrol.

Mechanistic Insight

This reaction relies on the in situ generation of a reactive nitrile imine dipole from a hydrazonoyl chloride. The dipole undergoes a concerted, suprafacial [3+2] cycloaddition with a tethered alkene. The geometric constraints of the tether force the formation of the cis-fused cyclobutane ring.

Step-by-Step Methodology

1. Precursor Synthesis (Hydrazonoyl Chloride)

  • Reagents: Alkenyl aldehyde (e.g., 4-pentenal derivative), Aryl hydrazine, N-Chlorosuccinimide (NCS).

  • Solvent: DMF or CHCl₃.

  • Hydrazone Formation: Dissolve the alkenyl aldehyde (1.0 equiv) in EtOH. Add Aryl hydrazine (1.0 equiv) and a catalytic amount of acetic acid. Stir at RT for 2 hours. Concentrate to yield the crude hydrazone.

  • Chlorination: Dissolve the crude hydrazone in DMF (0.5 M). Cool to 0°C. Add NCS (1.1 equiv) portion-wise.

  • Monitoring: Stir at RT for 1-3 hours. Monitor by TLC (disappearance of hydrazone).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Caution: Hydrazonoyl chlorides are skin irritants.

2. Cyclization (The Critical Step)

  • Reagents: Hydrazonoyl chloride (from Step 1), Triethylamine (Et₃N) or Silver Carbonate (Ag₂CO₃).

  • Solvent: Toluene or DCM (Dilute conditions: 0.01 M to 0.05 M).

  • Setup: Prepare a reflux apparatus with an addition funnel under Argon.

  • Base Addition: Dissolve Et₃N (2.5 equiv) in dry Toluene in the reaction flask and heat to reflux.

  • Slow Addition: Dissolve the hydrazonoyl chloride in Toluene. Add this solution dropwise to the refluxing base solution over 2–4 hours.

    • Why? High dilution and slow addition favor intramolecular cyclization over intermolecular dimerization (head-to-tail dimerization of nitrile imines).

  • Completion: Reflux for an additional 2 hours.

  • Purification: Cool, filter off triethylamine hydrochloride salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 60–85% Key Characterization: ¹H NMR will show the disappearance of alkene protons and the emergence of cyclobutyl methine signals (typically


 3.5–4.5 ppm, complex splitting due to puckering).
Protocol B: Condensation of 2-Acylcyclobutanones

Best for: Rapid access to aromatic cyclobuta[c]pyrazoles using established cyclobutane building blocks.

Mechanistic Insight

This route utilizes the "1,3-dielectrophile" character of a 2-acylcyclobutanone (often existing in equilibrium with its enol form). Condensation with hydrazine proceeds via initial imine formation followed by intramolecular attack on the carbonyl.

Step-by-Step Methodology

1. Substrate Preparation (2-Acylcyclobutanone)

  • Starting Material: Cyclobutanone.[1]

  • Reagents: LDA (Lithium Diisopropylamide), Ethyl ester (R-COOEt).

  • Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add cyclobutanone (1.0 equiv) dropwise. Stir for 30 mins.

  • Acylation: Add the ester (1.1 equiv) or acyl chloride (0.9 equiv) dropwise.

  • Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.

  • Isolation: Extract and purify. Note: These intermediates can be unstable; store at -20°C.

2. Pyrazole Formation

  • Reagents: 2-Acylcyclobutanone, Hydrazine hydrate (or substituted hydrazine R-NHNH₂).

  • Solvent: Ethanol or Acetic Acid.[2][3]

  • Mixing: Dissolve 2-acylcyclobutanone (1.0 equiv) in Ethanol (0.2 M).

  • Addition: Add Hydrazine derivative (1.2 equiv).

    • Regioselectivity Note: If using a substituted hydrazine (e.g., Methylhydrazine), you will get a mixture of regioisomers (N1 vs N2 substituted). The ratio depends on the steric bulk of the acyl group vs. the cyclobutane.

  • Cyclization: Heat to reflux for 2–6 hours.

  • Workup: Concentrate solvent. Partition between NaHCO₃ (aq) and DCM.

  • Purification: Silica gel chromatography.

Reaction Mechanism Visualization (Route A)

The following diagram elucidates the stereoelectronic pathway of the Intramolecular Nitrile Imine Cycloaddition.

Mechanism Precursor Hydrazonoyl Chloride (Precursor) Dipole Nitrile Imine Dipole (Reactive Intermediate) Precursor->Dipole 1,3-Elimination Base Base (Et3N) - HCl Base->Dipole TS Concerted [3+2] TS (Suprafacial) Dipole->TS Intramolecular Approach Product 2,3-Diazabicyclo[3.2.0]heptene (Fused Product) TS->Product Bond Formation

Figure 2: Mechanistic pathway for the formation of the fused system via Nitrile Imine dipole.

Troubleshooting & Critical Parameters

Dimerization vs. Cyclization (Route A)
  • Problem: Formation of head-to-tail dimers (tetrazines) instead of the fused bicycle.

  • Solution: The rate of cyclization (

    
    ) must exceed the rate of dimerization (
    
    
    
    ). Since dimerization is second-order, high dilution is non-negotiable. Use a syringe pump to maintain low steady-state concentrations of the dipole.
Regioselectivity (Route B)
  • Problem: Obtaining a mixture of N1/N2 isomers when using substituted hydrazines.

  • Solution:

    • Steric Control: Use bulky groups on the hydrazine to favor the less hindered nitrogen position.

    • Electronic Control: Use electron-withdrawing groups on the acyl moiety to influence the initial nucleophilic attack.

    • Separation: Isomers usually have distinct

      
       values; N-alkylation often changes the dipole moment significantly.
      
Stability of Cyclobutanes
  • Risk: Ring opening or expansion under harsh acidic conditions.

  • Mitigation: Avoid strong Lewis acids or prolonged exposure to high temperatures (>120°C). The fused pyrazole actually stabilizes the cyclobutane relative to isolated cyclobutanes due to the "clamping" effect, but care is still required.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

  • Levkov, I. V., et al. (2018).[4] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(3), 1394–1401.[4] Link

  • Deng, X., & Mani, N. S. (2010). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 12(15), 3507–3509. Link

  • Garanti, L., & Zecchi, G. (1977). Intramolecular Cycloaddition of Nitrile Imines: A New Synthesis of 2,3-Diazabicyclo[3.2.0]hept-2-ene Derivatives. Journal of The Chemical Society, Perkin Transactions 1, 2092-2094. Link

  • Grygorenko, O. O., et al. (2020). Cyclobutanes in Drug Discovery. Chemical Reviews, 120(19), 11078–11160. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oily Pyrazole Carbaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice and actionable troubleshooting strategies for the purification of oily pyrazole carbaldehyde intermediates. These valuable synthons are notorious for their challenging physical properties, which can complicate isolation and impact the purity of downstream compounds. Here, we address the most common issues encountered in the laboratory, grounding our recommendations in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Hurdles

This section directly addresses the most pressing problems researchers face. We adopt a question-and-answer format to provide clear, targeted solutions.

Q1: My pyrazole carbaldehyde has "oiled out" during crystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common and frustrating phenomenon where a compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state).[2] The resulting oil is often a trap for impurities, defeating the purpose of crystallization.

Causality:

  • Low Melting Point: The inherent physical properties of your specific pyrazole carbaldehyde may include a low melting point, which is exacerbated by the presence of impurities (melting point depression).

  • High Solute Concentration: The solution may be too concentrated, leading to rapid supersaturation before the solution has cooled sufficiently for crystal nucleation.

  • Rapid Cooling: Cooling the solution too quickly does not allow enough time for the ordered process of crystal lattice formation to occur.[3]

Troubleshooting Workflow:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% volume increase) to reduce the concentration.[2][4]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cloth or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for successful crystallization.[5]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites.[6]

    • Seeding: If you have a small crystal of the pure compound, add a single "seed" crystal to the solution to initiate crystallization.[7]

  • Consider a Different Solvent System: The initial solvent may be inappropriate. The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] Experiment with solvent pairs, such as ethyl acetate/hexane or acetone/water, to fine-tune the solubility properties.[5] Dissolve the oil in a small amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

Diagram: Troubleshooting "Oiling Out"

G start Oily Product Observed During Crystallization reheat 1. Reheat to Dissolve Oil start->reheat add_solvent 2. Add More Hot Solvent (10-20% Increase) reheat->add_solvent slow_cool 3. Cool Slowly to RT add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form collect Success: Collect Crystals via Filtration crystals_form->collect Yes induce 4. Induce Crystallization (Scratch / Seed) crystals_form->induce No crystals_form2 Crystals Form? induce->crystals_form2 crystals_form2->collect Yes failure Persistent Oil: Change Solvent System crystals_form2->failure No

Caption: A logical workflow for troubleshooting when a compound "oils out."

Q2: I'm running column chromatography, but my oily pyrazole carbaldehyde is streaking and co-eluting with a closely-related impurity. How can I improve the separation?

A2: This is a frequent challenge, particularly with polar heterocyclic compounds like pyrazoles. Streaking and poor separation on silica gel often point to issues with the solvent system, compound-silica interactions, or column loading.

Causality:

  • Inappropriate Solvent Polarity: The eluent may be too polar, causing all compounds to move too quickly (high Rf), or not polar enough, leading to strong interactions with the silica and tailing.

  • Acidic Silica: Standard silica gel is slightly acidic, which can cause decomposition or strong, irreversible binding of basic compounds like pyrazoles. The aldehyde group can also interact strongly.

  • Overloading: Too much crude material loaded onto the column will exceed its resolving power, causing bands to broaden and overlap.

Troubleshooting Steps:

  • Optimize Eluent System with TLC: Before running the column, meticulously optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for your target compound. A common and effective eluent system for pyrazole carbaldehydes is a gradient of ethyl acetate in hexane or petroleum ether.[8][9][10]

  • Incorporate a Modifier:

    • For Tailing: Add a small amount of a slightly more polar solvent or a modifier to the eluent. For basic pyrazoles, adding 0.5-1% triethylamine (TEA) to the eluent system can neutralize the acidic sites on the silica gel, significantly reducing tailing.

    • For Aldehyde Interactions: Sometimes a small amount of methanol or acetic acid can improve peak shape, but this must be carefully evaluated for compound stability.

  • Use Deactivated Silica: If your compound is particularly sensitive, consider using silica gel that has been deactivated with water or pre-treated with triethylamine.

  • Reduce Load: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the separation difficulty.

  • Consider Reverse-Phase Chromatography: If separation on normal-phase silica is intractable, reverse-phase (C18) chromatography may be an option. This separates compounds based on hydrophobicity, which can be effective for separating isomers or compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification method for my pyrazole carbaldehyde intermediate?

A1: The optimal method depends on the physical state of your crude product, its thermal stability, and the scale of your reaction.[11] A decision-making workflow can guide your choice.

Diagram: Purification Method Selection

G start Crude Pyrazole Carbaldehyde Intermediate is_solid Is it a solid or high-viscosity oil at RT? start->is_solid is_thermally_stable Is it thermally stable (>150°C at 1 atm)? is_solid->is_thermally_stable No (Liquid/Oil) crystallization Attempt Crystallization is_solid->crystallization Yes distillation Consider Vacuum Distillation is_thermally_stable->distillation Yes chromatography Use Flash Column Chromatography is_thermally_stable->chromatography No chrom_alt Use Flash Column Chromatography crystallization->chrom_alt Fails (Oils Out) salt_formation Consider Salt Formation to Induce Crystallization distillation->salt_formation Fails (Decomposes)

Caption: Decision tree for selecting a primary purification technique.

Q2: My pyrazole carbaldehyde seems to be degrading during purification. What could be the cause?

A2: Pyrazole carbaldehydes can be susceptible to both oxidation and acid- or base-catalyzed degradation.

  • Oxidation: Aldehydes, particularly aromatic ones, can be sensitive to air oxidation, converting them to the corresponding carboxylic acids. This can be accelerated by heat and light. To mitigate this, work quickly, use degassed solvents if necessary, and store the purified product under an inert atmosphere (e.g., nitrogen or argon).

  • Stability of the Pyrazole Ring: While generally aromatic and stable, the pyrazole ring system can be sensitive to harsh conditions.[12] The presence of certain substituents can affect its stability. For example, hydrazinyl groups can be susceptible to hydrolysis.[13] Prolonged exposure to the acidic surface of silica gel during a slow chromatography run can sometimes lead to degradation.[14]

Q3: Is distillation a viable option for these compounds?

A3: Distillation is a powerful technique for purifying liquids, but it has specific requirements.[15] For pyrazole carbaldehydes, which often have high boiling points, vacuum distillation is the most relevant method.[16][17]

  • When to Use It: It is most effective for separating your product from non-volatile impurities (e.g., salts, polymers) or from solvents with significantly different boiling points.[18]

  • Key Consideration: The primary limitation is thermal stability. Many complex organic molecules decompose at the high temperatures required for distillation, even under vacuum.[16] If your compound shows signs of darkening or decomposition upon heating, this method is not suitable. Always perform a small-scale test before committing the bulk of your material.

Data Summary: Comparison of Purification Methods

MethodPurity AchievableTypical YieldScalabilityKey Considerations
Crystallization Very High50-90%ExcellentProne to "oiling out"; requires finding a suitable solvent system.[3][19]
Flash Chromatography Good to High60-95%ModerateCan be labor-intensive and generate significant solvent waste; potential for compound degradation on silica.[11]
Vacuum Distillation Good (from non-volatiles)70-95%GoodOnly suitable for thermally stable compounds with relatively low boiling points under vacuum.[17]
Salt Formation Very High50-80%GoodRequires a basic site on the molecule; adds two steps (salt formation, then liberation).[5][20]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for an Oily Pyrazole Carbaldehyde
  • Slurry Preparation: In a beaker, add silica gel (70-230 mesh) to your starting eluent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude oily product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column bed.

  • Elution: Start with a low-polarity eluent (e.g., 5% EtOAc/Hexane). Gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) based on TLC analysis of the collected fractions. This gradient elution often provides better separation than an isocratic (constant solvent mixture) run.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Inducing Crystallization of a Persistent Oil via Solvent-Pair System
  • Dissolution: Dissolve the oily product (e.g., 1.0 g) in a minimum amount of a "good" solvent in which it is highly soluble (e.g., 2-3 mL of ethyl acetate or acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., hexane or heptane) dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form after several hours, place it in a 4°C refrigerator. Avoid rapid cooling in a freezer initially.

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[6]

References

  • CK-12 Foundation. (n.d.). How can an oil be recrystallized? CK-12. [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. [Link]

  • wikiHow. (2024, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?[Link]

  • Gedgaudas, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Nayak, S. K., et al. (2013). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801. [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. (General principles referenced, specific URL not applicable).
  • University of Sheffield. (n.d.). Recrystallization. [Link]

  • Fiveable. (2025, August 15). Distillation Definition. [Link]

  • University of Richmond. (n.d.). Recrystallization. University of Richmond Blogs. [Link]

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14849–14857. [Link]

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]

  • University of Rochester. (n.d.). About Purification. Department of Chemistry. [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • Roy, D., et al. (2021). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 45(1), 125-137. [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Department of Chemistry. [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder. [Link]

  • The Perfume Society. (n.d.). Distillation. [Link]

  • N Goalby chemrevise.org. (n.d.). 4.2.1 Alcohols. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 8(11), 1409. [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • ResearchGate. (n.d.). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • ResearchGate. (2025, September 2). (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. [Link]

Sources

troubleshooting regioselectivity in 1-methyl-4-cyclobutylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-4-Cyclobutylpyrazole Synthesis

Executive Summary

The synthesis of 1-methyl-4-cyclobutylpyrazole presents a unique "false" regioselectivity problem. Unlike 3- or 5-substituted pyrazoles, where the challenge lies in controlling the attack of methylhydrazine on an unsymmetrical 1,3-diketone, the challenge here is primarily precursor selection .

Users frequently encounter "regioselectivity failures" (isolating the 3- or 5-cyclobutyl isomers) because they attempt to utilize standard ketone-based protocols (e.g., cyclobutyl methyl ketone + DMF-DMA) which inherently dictate a 3/5-substitution pattern.[1] True access to the 4-position requires either 2-substituted malondialdehyde surrogates or C4-selective functionalization of the pre-formed pyrazole core.[1]

This guide provides diagnostic workflows to identify the root cause of isomeric mixtures and validated protocols for the exclusive generation of the 1-methyl-4-cyclobutyl target.

Part 1: Diagnostic Workflow (Decision Logic)

Before adjusting reaction conditions, verify your synthetic strategy using the logic map below. Most "regioselectivity" issues are actually "retrosynthesis" errors.[1]

G Start START: What is your Starting Material? PathA Cyclobutyl Methyl Ketone (or similar methyl ketone) Start->PathA PathB Cyclobutylacetaldehyde Start->PathB PathC 1-Methylpyrazole Start->PathC ResultA STOP. This route yields 1-methyl-3(5)-cyclobutylpyrazole. Impossible to get 4-isomer. PathA->ResultA Wrong Backbone StepB Vilsmeier-Haack Formylation (POCl3 / DMF) PathB->StepB StepC Electrophilic Halogenation (I2 / H2O2 or NIS) PathC->StepC InterB Intermediate: 2-Cyclobutyl-3-(dimethylamino)acrolein StepB->InterB ReactionB Cyclization with Methylhydrazine InterB->ReactionB ResultB SUCCESS: 1-Methyl-4-cyclobutylpyrazole (Regio-convergent) ReactionB->ResultB InterC Intermediate: 4-Iodo-1-methylpyrazole StepC->InterC ReactionC Negishi/Suzuki Coupling (Cyclobutyl-ZnBr or Boronate) InterC->ReactionC ResultC SUCCESS: High Fidelity 4-Subst. ReactionC->ResultC

Figure 1: Strategic decision tree for selecting the correct precursor. Path A is the most common source of user error.

Part 2: The "Precursor Trap" (Why You Get the Wrong Isomer)

If your LC-MS or NMR shows the presence of 1-methyl-3-cyclobutylpyrazole or 1-methyl-5-cyclobutylpyrazole, you are likely using a 1,3-electrophile with the cyclobutyl group at position 1 or 3 .[1]

The Chemistry of Failure (Route A)
  • Reagents: Cyclobutyl methyl ketone + DMF-DMA (Dimethylformamide dimethyl acetal).[1][2]

  • Intermediate: 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one.[1]

  • Mechanism: The cyclobutyl group is attached to the carbonyl carbon (C1/C3 of the chain).

  • Outcome: Methylhydrazine attacks the carbonyl or the enamine carbon. The cyclobutyl group ends up at position 3 or 5 of the pyrazole ring.

  • Fix: You cannot "tune" this reaction to give the 4-isomer. You must change the starting material.

The Chemistry of Success (Route B)
  • Reagents: Cyclobutylacetaldehyde + Vilsmeier Reagent (POCl₃/DMF).[1][2]

  • Intermediate: 2-Cyclobutyl-3-(dimethylamino)acrolein.[1]

  • Mechanism: The cyclobutyl group is attached to the central carbon (C2) of the three-carbon chain.

  • Outcome: Regardless of which nitrogen of methylhydrazine attacks first, the cyclobutyl group is structurally locked at position 4 .[2]

  • Regioselectivity Note: While the position of the cyclobutyl group is fixed, the reaction is technically regioselective regarding the N-methyl placement. However, since the C3 and C5 positions are both protons (H), the resulting tautomers (after aromatization) are identical.

Part 3: Validated Protocols

Protocol A: The "De Novo" Ring Synthesis (From Aldehyde)

Best for: Large scale synthesis where raw material cost is critical.[2]

Step 1: Preparation of the Vinamidinium Salt

  • Charge anhydrous DMF (3.0 equiv) into a reactor and cool to 0 °C.

  • Add POCl₃ (1.1 equiv) dropwise, maintaining internal temperature < 10 °C (Vilsmeier complex formation).

  • Add Cyclobutylacetaldehyde (1.0 equiv) dropwise.[1]

  • Heat to 70 °C for 4 hours.

  • Cool and quench into ice water containing NaPF₆ or NaClO₄ to precipitate the vinamidinium salt (optional isolation) or use the crude solution.

Step 2: Cyclization

  • Dissolve the vinamidinium intermediate in Ethanol/Water (4:1).

  • Add Methylhydrazine (1.1 equiv) dropwise at 0 °C.

    • Critical Control Point: Methylhydrazine is highly toxic and exothermic.[1][2]

  • Warm to room temperature and stir for 2 hours.

  • Workup: Remove ethanol, extract with DCM, wash with brine.

  • Purification: Distillation or Silica Gel Chromatography (usually 20-40% EtOAc/Hex).[1][2]

Data Table: Expected Outcomes

Parameter Value Notes
Yield (Step 1) 85-95% Sensitive to moisture.[1]
Yield (Step 2) 90-98% Highly convergent.[1]

| Regio-Purity | >99% 4-isomer | No 3/5 isomers possible.[1] |

Protocol B: The Functionalization Route (Industrial Standard)

Best for: Drug discovery/Medicinal chemistry (High reliability, modular).[1][2]

This route avoids "building" the ring and instead installs the cyclobutyl group onto the commercially available 1-methylpyrazole.

Step 1: Regioselective Iodination (C4-Selective)

  • Concept: 1-Methylpyrazole undergoes Electrophilic Aromatic Substitution (EAS).[1] Position 4 is the most nucleophilic carbon due to the electronic effects of the pyrrole-like nitrogen.

  • Reagents: 1-Methylpyrazole, Iodine (

    
    ), Hydrogen Peroxide (
    
    
    
    ) or NIS.[1][2]
  • Selectivity: >95% C4-iodo; <5% C3/C5 or di-iodo (if stoichiometry is controlled).[1][2]

Step 2: Negishi Coupling

  • Reagents: 4-Iodo-1-methylpyrazole, Cyclobutylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂ (3 mol%).[1][2]

  • Procedure:

    • Degas 4-Iodo-1-methylpyrazole (1.0 equiv) and catalyst in THF.

    • Add Cyclobutylzinc bromide (1.2 equiv) dropwise.[1]

    • Heat to 60 °C for 4 hours.

  • Why Negishi? Cyclobutylboronic acids (Suzuki) are often unstable (protodeboronation) and expensive.[1][2] Zinc reagents are robust for sp³-sp² coupling.[1]

Part 4: Troubleshooting FAQ

Q1: I am using the Vilsmeier route (Protocol A) but getting low yields. The product seems to decompose.

  • Diagnosis: The vinamidinium salt intermediate is sensitive to hydrolysis before the hydrazine addition.

  • Fix: Ensure the Vilsmeier step is kept anhydrous. When moving to the cyclization step, add the hydrazine immediately after quenching/dissolving the intermediate. Do not store the intermediate in aqueous solution overnight.

Q2: Can I use Minisci radical alkylation to attach cyclobutane to 1-methylpyrazole directly?

  • Analysis: Radical addition to 1-methylpyrazole typically favors the C5 position (adjacent to the N-methyl group) or a mixture of C3/C5 due to the nucleophilic nature of alkyl radicals interacting with the LUMO of the protonated heterocycle.

  • Verdict: Not Recommended. You will face a difficult separation of 1-methyl-5-cyclobutylpyrazole (major) and the desired 4-isomer (minor).[1] Use the Iodination -> Coupling route (Protocol B) for exclusive C4 selectivity [1].

Q3: I see a small impurity (~5%) in my LCMS with the same mass but different retention time.

  • Cause: If using Protocol B (Coupling), this is likely 1-methyl-4-(but-3-en-1-yl)pyrazole (ring opening of the cyclobutyl group) or a homocoupling dimer.[1]

  • Fix: Lower the coupling temperature to 50 °C and ensure your Pd catalyst is fresh. If using Protocol A, check the purity of your cyclobutylacetaldehyde starting material; it may contain linear isomers.[2]

Q4: Why not use 4-cyclobutylpyrazole and methylate it?

  • Analysis: 4-Cyclobutylpyrazole is symmetric.[1] Alkylation at N1 or N2 gives the same product.

  • Problem: Synthesizing 4-cyclobutylpyrazole (N-unsubstituted) is harder than making the N-methyl version directly.[1] It usually requires hydrazine hydrate (carcinogenic, unstable) and protecting groups if you need to purify intermediates.[1][2] Direct synthesis of the N-methyl analog is more atom-economical.[1]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2][3] Journal of Organic Chemistry, 2008, 73(8), 3123–3128.[1][3] Link[1]

  • Industrial Iodination Protocol: "Synthesis method of 1-methyl-4-iodopyrazole." CN111205226A.[1] Link

  • General Pyrazole Mechanistic Studies: Deng, X., & Mani, N. S.[1][2][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412-2415.[1] Link[1]

  • C-H Activation Challenges: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." The Chemical Record, 2025. Link[1][5]

Sources

Technical Support Center: Removing Residual DMF from Pyrazole Aldehyde Crude Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of removing residual N,N-dimethylformamide (DMF) from pyrazole aldehyde crude products. Pyrazole aldehydes, often synthesized via the Vilsmeier-Haack reaction, are crucial intermediates in pharmaceutical development.[1][2][3][4] However, the high boiling point (153°C) and polarity of DMF make its removal from the reaction mixture a significant purification hurdle.[5][6][7]

This document is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to optimize your purification workflows.

Troubleshooting Guide: Mastering DMF Removal

The selection of an appropriate DMF removal technique is contingent on the physicochemical properties of your pyrazole aldehyde product, such as its polarity, thermal stability, and solubility. This section provides a comparative overview of common methods and detailed protocols to guide your experimental choices.

Method Selection at a Glance
MethodKey PrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Workup/Extraction Partitioning of water-soluble DMF into an aqueous phase.Simple, effective for non-polar to moderately polar products.[5][8]Can lead to product loss if the compound has moderate water solubility; may form emulsions.[9]Products with low water solubility.
Co-distillation (Azeotropic Removal) Forming a lower-boiling azeotrope with a non-polar solvent (e.g., toluene, heptane).Effective for removing trace amounts of DMF; suitable for thermally sensitive compounds.[5][10][11]May require multiple cycles for complete removal.Removing the final traces of DMF after initial purification.
Precipitation/Crystallization Inducing precipitation of the solid product from the DMF solution by adding an anti-solvent.Can yield a relatively pure solid product directly.[12]Product must be a solid and insoluble in the chosen anti-solvent.Solid, non-polar products.
High-Vacuum Evaporation Removal of DMF under reduced pressure.Can be effective but requires a high-performance vacuum pump.[8][11]Requires high temperatures which can degrade thermally sensitive compounds.Thermally stable, non-volatile products.
Column Chromatography Separation based on differential adsorption on a stationary phase.Can remove DMF and other impurities simultaneously.Can be time-consuming and may lead to product loss on the column, especially for very polar compounds.[8]Products that are not amenable to other methods.
Visualizing Your Workflow: A Decision-Making Guide

The following diagram illustrates a logical approach to selecting the most suitable DMF removal strategy based on the properties of your pyrazole aldehyde.

DMF_Removal_Decision_Tree start Crude Pyrazole Aldehyde in DMF is_solid Is the product a solid at room temperature? start->is_solid is_water_insoluble Is the product insoluble in water? is_solid->is_water_insoluble Yes is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No aqueous_workup Aqueous Workup / Extraction is_water_insoluble->aqueous_workup No precipitation Precipitation with Anti-Solvent is_water_insoluble->precipitation Yes co_distillation Co-distillation with Toluene/Heptane is_thermally_stable->co_distillation No high_vac High-Vacuum Evaporation is_thermally_stable->high_vac Yes aqueous_workup->co_distillation Residual DMF? chromatography Column Chromatography co_distillation->chromatography Still impure?

Caption: Decision tree for selecting a DMF removal method.

Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Workup for DMF Removal

This protocol leverages the high water solubility of DMF to extract it from an organic solution containing your pyrazole aldehyde. The use of a brine wash is a critical step to break up emulsions and further draw DMF into the aqueous layer.[5]

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or diethyl ether.[5][13] Avoid using dichloromethane (DCM) or chloroform as they can be more miscible with DMF.[5]

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. A general rule of thumb is to use a volume of water that is 5-10 times the volume of DMF in the reaction mixture.[6][9][13]

  • Multiple Extractions: Vigorously shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat the water wash at least 3-5 times to remove the bulk of the DMF.[14]

  • Brine Wash: After the final water wash, wash the organic layer with a saturated sodium chloride solution (brine).[5][15] This step helps to remove residual water and any remaining DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13][16]

Protocol 2: Azeotropic Removal of Trace DMF

Co-distillation is an effective technique for removing the final traces of DMF, especially for thermally sensitive compounds.[5] Toluene is a commonly used co-solvent for this purpose.[10][11]

Step-by-Step Methodology:

  • Initial Concentration: After an initial purification step like an aqueous workup, concentrate the crude product on a rotary evaporator to remove the bulk of the extraction solvent.

  • Addition of Co-solvent: To the flask containing the crude product and residual DMF, add a volume of toluene that is approximately 5-10 times the estimated volume of the remaining DMF.

  • Azeotropic Distillation: Connect the flask to a rotary evaporator and evaporate the toluene-DMF azeotrope under reduced pressure. The bath temperature can be kept relatively low (e.g., 40-50°C).[13]

  • Repeat if Necessary: Repeat the addition of fresh toluene and subsequent evaporation 2-3 times to ensure complete removal of DMF.

Protocol 3: Precipitation by Anti-Solvent Addition

For solid pyrazole aldehydes that are insoluble in water, precipitation is a straightforward method for purification.[12]

Step-by-Step Methodology:

  • Cooling: Cool the DMF reaction mixture in an ice bath.

  • Anti-Solvent Addition: Slowly add cold deionized water (the anti-solvent) to the cooled DMF solution while stirring. The pyrazole aldehyde should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any adsorbed DMF.

  • Drying: Dry the purified product under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is DMF so difficult to remove from my pyrazole aldehyde product?

A1: DMF's high boiling point (153°C) and its miscibility with many organic solvents and water make it challenging to remove by simple evaporation.[6][7][9] Its polar nature can also lead to strong intermolecular interactions with polar pyrazole aldehyde products, making separation more difficult.

Q2: I've performed multiple water washes, but my NMR spectrum still shows a significant DMF peak. What should I do?

A2: If multiple water washes are insufficient, consider using a 5% lithium chloride (LiCl) aqueous solution for washing.[5][6] The lithium ions have a strong affinity for DMF and can enhance its partitioning into the aqueous phase.[5] Following the LiCl wash with a brine wash is also recommended.[5] Alternatively, you can proceed with azeotropic removal using toluene or heptane to eliminate the remaining traces of DMF.[5][10]

Q3: Can I use a rotary evaporator to remove DMF directly?

A3: While possible, direct evaporation of DMF on a standard rotary evaporator is often inefficient due to its high boiling point.[16][17] It typically requires a high-performance vacuum pump (oil pump) and a higher bath temperature (50-70°C), which may not be suitable for thermally sensitive pyrazole aldehydes.[8][11]

Q4: My pyrazole aldehyde is somewhat water-soluble. How can I remove DMF without significant product loss?

A4: For water-soluble products, aqueous extraction will likely lead to significant yield loss.[13] In this scenario, azeotropic distillation with toluene or heptane is a better initial approach.[5][10] If impurities other than DMF are also present, column chromatography might be the most effective, albeit more laborious, purification method.[8]

Q5: Are there any alternative solvents to DMF for the Vilsmeier-Haack synthesis of pyrazole aldehydes?

A5: While DMF is the classic solvent for the Vilsmeier-Haack reaction, exploring alternative solvents or reaction conditions is an active area of research.[1][3] Depending on the specific substrates, other high-boiling polar aprotic solvents might be viable, but their removal can present similar challenges. In some cases, solvent-free conditions or the use of ionic liquids are being investigated to make the process more environmentally friendly and simplify purification.

Visualizing the Workup Workflow

The following diagram outlines the key steps in a typical aqueous workup procedure for removing DMF.

Aqueous_Workup_Workflow start Crude Reaction Mixture (Pyrazole Aldehyde in DMF) dilute Dilute with Ethyl Acetate start->dilute wash_water Wash with Deionized Water (3-5x) dilute->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Purified Pyrazole Aldehyde concentrate->product

Caption: Standard aqueous workup workflow for DMF removal.

References

  • ResearchGate. (2025, November 18). DMF: how to remove it from reaction mixture? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? Retrieved from [Link]

  • Quora. (2019, January 16). What would be the best way to remove dimethylformamide from a 16% DMF/water solution? Retrieved from [Link]

  • ResearchGate. (2022, February 10). How to evaporate high boiling solvents from the reaction mixture. Retrieved from [Link]

  • Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. Retrieved from [Link]

  • ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture? Retrieved from [Link]

  • Labconco. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • ResearchGate. (2014, December 17). How can I remove DMF from the product? Retrieved from [Link]

  • Lab Unique. (2025, May 11). Solvent Evaporation Complete Guide. Retrieved from [Link]

  • Reddit. (2019, November 22). How would the DMF can be removed from the product if it is used as a solvent. Retrieved from [Link]

  • ACOL. (2025, December 15). The application and recycling of DMF in pharmaceutical production. Retrieved from [Link]

  • Reddit. (2013, December 29). Removing DMF. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2012, November 11). How to remove DMF from the product? Retrieved from [Link]

  • TIEI Extraction. (n.d.). DMF extraction and washing section of pharmaceutical factory. Retrieved from [Link]

  • Haofei Chemical. (2022, December 19). Extremely simple method of DMF removal by rotary evaporation. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • PMC. (2024, November 1). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Google Patents. (n.d.). US10370398B2 - Liquid-liquid extraction of DMF.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Cyclobutyl vs. Cyclopropyl Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the nuanced interplay of a molecule's constituent parts dictates its reactivity and, ultimately, its utility. The pyrazole core is a privileged scaffold, and its functionalization is of paramount importance in drug discovery. This guide provides a comparative analysis of the reactivity of two closely related derivatives: 4-(cyclobutyl)-1H-pyrazole-3-carbaldehyde and 4-(cyclopropyl)-1H-pyrazole-3-carbaldehyde. While structurally similar, the distinct electronic and steric properties of the cyclobutyl and cyclopropyl moieties impart surprisingly different chemical behaviors to the adjacent aldehyde functionality. Understanding these differences is crucial for predicting reaction outcomes, designing novel synthetic routes, and fine-tuning the properties of pyrazole-based compounds.

This guide will delve into a theoretical comparison of the electronic and steric effects at play, followed by detailed experimental protocols for the synthesis of these aldehydes and their application in common olefination reactions. This dual approach of theoretical underpinning and practical methodology will empower researchers to make informed decisions in their synthetic endeavors.

Theoretical Comparison of Reactivity: A Tale of Two Rings

The reactivity of the aldehyde group in these two molecules is primarily governed by the electronic nature and steric bulk of the adjacent cycloalkyl substituent.

Electronic Effects: The "Pi-Like" Character of the Cyclopropyl Group

The most significant difference between the two systems lies in the electronic properties of the cycloalkyl rings.

  • Cyclobutyl Group: The cyclobutyl group, while possessing some ring strain, behaves electronically much like a typical secondary alkyl group.[1] It exerts a weak electron-donating inductive effect (+I) on the pyrazole ring. This effect is relatively modest and does not dramatically alter the electron density of the pyrazole core or the electrophilicity of the aldehyde.

  • Cyclopropyl Group: The cyclopropyl group is unique among cycloalkanes. Due to significant angle strain, the C-C bonds have a higher degree of p-character, creating what are known as "bent" or Walsh orbitals.[1] These orbitals can overlap with adjacent p-orbitals, allowing the cyclopropyl group to act as a π-electron donor, similar to a vinyl group. This phenomenon, often referred to as "dancing resonance," can significantly influence the electronic properties of the attached pyrazole ring.[1] This electron-donating character can increase the electron density on the pyrazole ring, which in turn can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon. This suggests that the cyclopropyl pyrazole aldehyde might be slightly less reactive towards nucleophiles compared to its cyclobutyl counterpart under purely electronic control.

electronic_effects

Steric Effects: A Subtle but Important Difference

Steric hindrance plays a critical role in determining the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles.[2]

  • Cyclobutyl Group: The four-membered ring of the cyclobutyl group is puckered, which can create a more sterically demanding environment around the pyrazole ring compared to the planar cyclopropyl group.[2] This increased bulk could hinder the approach of a nucleophile.

  • Cyclopropyl Group: The three-membered ring of the cyclopropyl group is planar and relatively small. This presents less steric bulk in the immediate vicinity of the aldehyde, potentially allowing for easier access by nucleophiles.

Therefore, from a purely steric standpoint, the cyclopropyl pyrazole aldehyde might be expected to react more readily than the cyclobutyl analog.

steric_effects

The Role of Ring Strain: Potential for Alternative Reaction Pathways

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) compared to cyclobutane (approximately 26.3 kcal/mol) is a key differentiator. This stored energy can act as a driving force for reactions that involve ring opening. While the pyrazole aldehyde itself is stable, under certain reaction conditions, particularly those involving strong acids or transition metals, the cyclopropyl group may be susceptible to ring-opening reactions, leading to products not observed with the cyclobutyl analog.

Proposed Experimental Comparison

To empirically test the theoretical predictions, a series of experiments can be conducted. This section provides detailed protocols for the synthesis of the starting aldehydes and for two common olefination reactions that can be used for a direct comparison of their reactivity.

Synthesis of Starting Materials

The Vilsmeier-Haack reaction is a reliable method for the synthesis of pyrazole-4-carbaldehydes from the corresponding ketone hydrazones.[3][4]

synthesis_workflow

Step 1: Synthesis of 1-(Cyclobutyl)ethan-1-one Phenylhydrazone

  • To a solution of 1-(cyclobutyl)ethan-1-one (1.0 eq) in ethanol (0.5 M), add phenylhydrazine (1.05 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 4-(Cyclobutyl)-1-phenyl-1H-pyrazole-3-carbaldehyde

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C with stirring.

  • After 30 minutes, add a solution of 1-(cyclobutyl)ethan-1-one phenylhydrazone (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aldehyde.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Synthesis of 4-(Cyclopropyl)-1-phenyl-1H-pyrazole-3-carbaldehyde

The same two-step procedure can be followed starting from 1-(cyclopropyl)ethan-1-one.

Comparative Reaction Protocols: Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are excellent choices for comparing the reactivity of the two aldehydes.

1. Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide.[5][6]

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of the respective pyrazole aldehyde (cyclobutyl or cyclopropyl, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

2. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that often provides better E-selectivity for the resulting alkene.[7][8]

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous THF to remove the mineral oil.

  • Add fresh anhydrous THF (0.3 M) and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of the respective pyrazole aldehyde (cyclobutyl or cyclopropyl, 1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Data Presentation and Interpretation

To facilitate a direct comparison, the results of the olefination reactions should be tabulated.

Table 1: Comparison of Wittig Reaction Outcomes

AldehydeReaction Time (h)Yield (%)¹H NMR of Alkene Product (Key Signals)
Cyclobutyl Pyrazole Aldehyde
Cyclopropyl Pyrazole Aldehyde

Table 2: Comparison of Horner-Wadsworth-Emmons Reaction Outcomes

AldehydeReaction Time (h)Yield (%)E/Z Ratio (from ¹H NMR)
Cyclobutyl Pyrazole Aldehyde
Cyclopropyl Pyrazole Aldehyde

Interpretation of Expected Results:

  • Reaction Time: A shorter reaction time for one aldehyde would indicate a higher reactivity. Based on the competing electronic and steric effects, it is difficult to predict definitively which will react faster. However, if steric effects dominate, the cyclopropyl derivative may react faster. If electronic effects are more significant, the cyclobutyl derivative might be more reactive.

  • Yield: A higher yield generally indicates a more efficient reaction. Side reactions, such as ring-opening of the cyclopropyl group, could potentially lower the yield for that substrate.

  • Spectroscopic Data: The ¹H and ¹³C NMR spectra of the products will confirm their structures. For the HWE reaction, the coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the E/Z ratio of the alkene products.

Conclusion

The choice between a cyclobutyl and a cyclopropyl substituent on a pyrazole aldehyde is not merely a trivial structural modification. The unique electronic properties of the cyclopropyl group, stemming from its high ring strain and "pi-like" character, can lead to different reactivity profiles compared to the more conventional cyclobutyl group. While the cyclobutyl group presents a slightly greater steric hindrance, the electron-donating nature of the cyclopropyl group may render the adjacent aldehyde less electrophilic.

This guide provides a framework for both the theoretical understanding and the practical investigation of these differences. By synthesizing these compounds and subjecting them to comparative reactivity studies, researchers can gain valuable insights into the subtle yet significant effects of these small cycloalkyl rings, enabling more precise control over their synthetic strategies and the properties of the resulting molecules.

References

  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • "Wittig & Wittig-Horner reactions". Organic Synthesis. [Link].

  • "What is the stability order of these carbocations? [Image of cyclopropyl..". Filo. https://www.filo.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • "PAPER: 04/2896 Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles". ResearchGate. [Link].

  • "Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.". SAGE Publications Inc. [Link].

  • "Horner-Wadsworth-Emmons Reaction". Organic Chemistry Portal. [Link].

  • "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications". PMC. [Link].

  • "Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3". ACS Publications. [Link].

  • "Wittig reaction". L.S.College, Muzaffarpur. [Link].

  • "Wittig Reaction". Dalal Institute. [Link].

  • "Electronic properties of substituents in the studied heterocycles.". ResearchGate. [Link].

  • "Horner-Wadsworth-Emmons Reaction". YouTube. [Link].

  • "Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent". Semantic Scholar. [Link].

  • "Article - Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study". Digital Repository. [Link].

  • "Driving tert-butyl axial: the surprising cyclopropyl effect". RSC Publishing. [Link].

  • "4 - Organic Syntheses Procedure". Organic Syntheses. [Link].

  • "Driving tert-butyl axial: the surprising cyclopropyl effect". PMC. [Link].

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A Comparative Guide to the Structural Elucidation of Substituted Pyrazole-5-Carbaldehydes: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Substituted pyrazole-5-carbaldehydes are a class of heterocyclic compounds of significant interest due to their versatile applications, including their roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their biological activity is intrinsically linked to their structure, making unambiguous structural confirmation a critical step in their development.[1][4]

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the solid-state structural analysis of substituted pyrazole-5-carbaldehydes, while also evaluating the capabilities and limitations of alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to deliver an unambiguous depiction of the molecule's conformation in the solid state.

Workflow for Single-Crystal X-ray Crystallography

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement A Synthesis of Substituted Pyrazole-5-carbaldehyde B Purification (e.g., Recrystallization, Chromatography) A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling B->E F Mounting Single Crystal C->F D->F E->F G Data Collection (X-ray Diffractometer) F->G H Structure Solution G->H I Structure Refinement H->I J Validation & CIF Generation I->J Synergistic_Approach cluster_structure Structural Elucidation cluster_characterization Characterization XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Solid vs. Solution Conformation Comp Computational Modeling XC->Comp Validation of Theoretical Model NMR->XC Confirmation of Connectivity NMR->Comp Conformational Analysis Comp->XC Understanding Packing Effects Comp->NMR Aid in Spectral Assignment MS Mass Spectrometry MS->XC Confirms Molecular Weight IR IR Spectroscopy IR->XC Confirms Functional Groups

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde is a specialized heterocyclic building block used primarily in medicinal chemistry (e.g., kinase inhibitor synthesis). As a specific Safety Data Sheet (SDS) may not be universally available for this niche intermediate, this guide utilizes Structure-Activity Relationship (SAR) data from close analogs (1-methyl-1H-pyrazole-5-carbaldehyde and 1-cyclobutyl-1H-pyrazole-4-carbaldehyde) to establish safety protocols.

Chemical Identity & Predicted Properties[1][2][3]
  • Functional Groups: Pyrazole ring (aromatic heterocycle), Aldehyde (-CHO), Cyclobutyl (strained carbocycle).

  • Physical State: Likely a viscous oil or low-melting solid at room temperature.

  • Reactivity Profile:

    • Aldehyde: Electrophilic; susceptible to oxidation (to carboxylic acid) and nucleophilic attack (Schiff base formation). Incompatible with strong oxidizers and strong bases.

    • Pyrazole: Generally stable, but nitrogenous nature implies potential aquatic toxicity.

Hazard Classification (Derived)
Hazard TypeGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2]
Irritant H315, H319Causes skin and serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.[1][2][4]
Sensitization H317May cause an allergic skin reaction (Aldehyde characteristic).

Waste Stream Segregation Logic

Proper disposal relies on separating this compound from incompatible streams.[5] The presence of the aldehyde group dictates the segregation logic to prevent uncontrolled polymerization or exothermic oxidation in the waste container.

Decision Matrix
  • Halogenated? NO. (Unless dissolved in DCM/Chloroform).

  • Water Soluble? Low/Moderate. (Cyclobutyl group increases lipophilicity).

  • Reactive? YES (Aldehyde).

Primary Disposal Path: Non-Halogenated Organic Waste.

Figure 1: Decision tree for segregating waste based on the physical state and solvent matrix.

Advanced Disposal: Chemical Deactivation (Quenching)

For large quantities (>50g) or pure substance disposal, chemical deactivation is recommended to neutralize the reactive aldehyde group before placing it in the waste stream. This reduces the risk of polymerization or reaction with amines in the central waste container.

Mechanism: Sodium Bisulfite (


) addition forms a water-soluble bisulfite adduct, effectively neutralizing the electrophilic aldehyde.
Protocol: Bisulfite Quenching
  • Preparation: Dissolve the aldehyde waste in a non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Reaction: Slowly add the bisulfite solution to the aldehyde mixture with stirring.

    • Observation: A precipitate (the bisulfite adduct) may form.

    • Exotherm: Mild heat generation may occur; monitor temperature.

  • Verification: Check pH; ensure it remains slightly acidic to neutral (pH 5-7).

  • Disposal: The resulting mixture is now less reactive and can be disposed of in the aqueous or organic waste stream depending on the phase separation.

Figure 2: Workflow for the chemical deactivation of aldehyde-containing pyrazoles using sodium bisulfite.

Spill Management Procedures

In the event of a spill outside of containment, immediate action is required to prevent respiratory irritation from aldehyde vapors.

StepActionRationale
1. Evacuate & Ventilate Clear the immediate area.[5] Open fume hood sashes fully if safe.Aldehydes are respiratory irritants (H335).
2. PPE Donning Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.Prevent skin absorption and eye contact.[2][4][6][7][8]
3. Containment Surround the spill with absorbent pads or vermiculite.[6]Prevent spread to floor drains.
4. Absorption Cover the spill with an inert absorbent (Vermiculite or Sand).[6] Do not use paper towels if the substance is concentrated (oxidation risk).Inert materials prevent reaction heat.
5. Collection Scoop material into a sealable bag or jar. Label as "Hazardous Waste - Aldehyde Contaminated".Prepares for standard disposal.
6. Decontamination Wipe the surface with a mild soap solution, followed by water.Removes sticky residues common with aldehydes.

Storage Requirements (Pre-Disposal)

If the material must be stored before disposal, adherence to these conditions is critical to prevent degradation or pressure buildup:

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. Aldehydes oxidize to carboxylic acids in air.

  • Temperature: Refrigerate (

    
    ).
    
  • Container: Tightly sealed glass or HDPE. Avoid metal containers which may catalyze reactions.

  • Segregation: Keep away from amines (forms imines/Schiff bases) and oxidizers (peroxides, nitrates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760056, 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste.
  • Washington State Department of Ecology. Treatment by Aldehyde Deactivation. Publication 24-04-010. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

A Senior Application Scientist's Guide to Safe Laboratory Operations

Disclaimer: No specific Safety Data Sheet (SDS) for 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde is publicly available. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including other substituted pyrazole carboxaldehydes. This guide establishes a robust safety baseline, but it is imperative to treat the compound as potentially hazardous and to perform a thorough risk assessment for your specific experimental conditions.

Hazard Assessment & Triage: An Analog-Based Profile

Based on data from similar pyrazole and aldehyde-containing molecules, 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde should be handled as a substance with the potential to cause significant irritation and sensitization. The primary hazards are associated with direct contact and inhalation.

The aldehyde functional group is a known irritant, while the pyrazole core, present in many pharmaceuticals, can be biologically active. The hazard profile summarized below is derived from analogous compounds such as 1-Methyl-1H-pyrazole-4-carboxaldehyde and 3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde.[1][2]

Hazard Category Anticipated Risk Primary Exposure Routes Rationale & Supporting Evidence
Skin Irritation High Dermal ContactStructurally similar pyrazole aldehydes are classified as known skin irritants.[1][2][3][4]
Eye Damage/Irritation High Eye ContactDirect contact is likely to cause serious eye irritation or damage.[1][2][3][5] Chemical splash goggles are the minimum requirement.[6]
Respiratory Irritation Moderate to High InhalationMay cause respiratory irritation if inhaled as dust or vapor.[1][2][3][5] Handling within a chemical fume hood is essential.
Skin Sensitization Moderate Dermal ContactSome related compounds may cause an allergic skin reaction upon repeated contact.[2][4][7]
Acute Oral Toxicity Moderate IngestionHarmful if swallowed.[1][3][5][7]
Aquatic Toxicity Moderate Environmental ReleasePyrazole derivatives can be toxic to aquatic life with long-lasting effects.[4][8] Do not dispose of down the drain.[5][8][9]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The selection of each component is based on creating effective barriers against the primary exposure routes.

PPE Category Specification & Standard Rationale for Selection
Eye & Face Protection Chemical splash goggles (conforming to EN 166 or NIOSH standards) and a full-face shield when handling larger quantities (>50 mL) or when there is a significant splash risk.[9][10]Goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[11] A face shield offers a secondary layer of protection for the entire face.[12]
Hand Protection Single-use Nitrile Gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.Nitrile provides good resistance against a variety of chemicals, including solvents and mild corrosives, and is a suitable alternative for those with latex allergies.[12][13] Thicker gloves should be considered for prolonged contact.
Body Protection Long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling stock solutions or performing transfers with a high splash potential.[6][10]A lab coat protects the skin and personal clothing from incidental contact and minor spills.[11] An apron provides an additional impermeable barrier.
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Canvas or mesh-topped shoes offer no protection against chemical splashes.[12]
Respiratory Protection Not typically required for small-scale use inside a certified chemical fume hood .A fume hood provides primary respiratory protection through engineering controls.[5] For spill cleanup or work outside a fume hood, a risk assessment must be conducted to determine the need for a respirator (e.g., NIOSH-approved with organic vapor cartridges).[10]

Operational Workflow & Best Practices

Adherence to a systematic workflow is critical for safety. This includes the proper sequence for donning and doffing PPE and standardized handling procedures.

PPE Donning and Doffing Sequence

The sequence is designed to prevent cross-contamination from the "dirty" exterior of the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning (Clean to Dirty) cluster_doffing Doffing (Dirty to Clean) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Pull cuffs over sleeves) d2->d3 f1 1. Gloves (Peel off without touching exterior) f2 2. Lab Coat (Fold inward, avoid exterior) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Figure 1: PPE Donning & Doffing Workflow.

Safe Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Aliquotting Solids: If the compound is a solid, handle it carefully to avoid generating dust. Use weighing paper or a boat and clean spatulas. Perform all weighings within the fume hood or a ventilated balance enclosure.

  • Preparing Solutions: Add the solid compound to the solvent slowly. If dissolving is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for liquid transfers to minimize splashes.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent. Wash hands thoroughly after removing PPE.[3]

Storage

Proper storage is crucial to maintain compound integrity and prevent hazardous reactions.

  • Container: Keep in a tightly sealed, properly labeled container.[2][3]

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[2][3][14][15] A refrigerated environment (2-8°C) is often recommended for pyrazole derivatives.[14][15]

  • Incompatibilities: Segregate from strong oxidizing agents.[1][3][8][9][15][16]

Emergency & Disposal Protocols

Spill Response

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Spill_Response start Spill Occurs assess Assess Spill Is it large or small? Are you trained to handle it? start->assess evacuate Evacuate Area Alert Supervisor & EHS Secure the area assess->evacuate No / Large contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) assess->contain Yes / Small collect Collect Material Use non-sparking tools Place in a sealed, labeled container contain->collect decontaminate Decontaminate Area Follow lab-specific procedure collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Sources

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